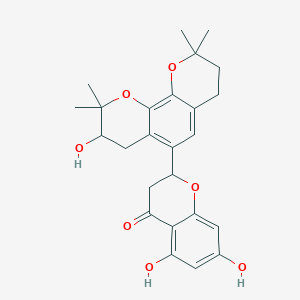

abyssinoflavanone VI

Description

Abyssinoflavanone VI is a flavanone derived from Erythrina abyssinica (Leguminosae), characterized by a 5,7-dihydroxy substitution pattern and a dimethylpyran (DMP) ring fused to the flavanone backbone . Its structural uniqueness lies in the hydroxyl groups at positions 5 and 7, which enable hydrogen bonding with biological targets, and a π-π stacking interaction via its aromatic rings .

Properties

Molecular Formula |

C25H28O7 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-2,2,9,9-tetramethyl-3,4,7,8-tetrahydropyrano[3,2-h]chromen-5-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O7/c1-24(2)6-5-12-7-14(15-10-20(29)25(3,4)32-23(15)22(12)31-24)18-11-17(28)21-16(27)8-13(26)9-19(21)30-18/h7-9,18,20,26-27,29H,5-6,10-11H2,1-4H3 |

InChI Key |

ZAGCAZVMJBNNSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC(=C3CC(C(OC3=C2O1)(C)C)O)C4CC(=O)C5=C(C=C(C=C5O4)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Abyssinoflavanone VI involves several steps, starting from basic flavonoid structures. The key steps include prenylation, which introduces the prenyl group into the flavonoid core. This process typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods: Industrial production of Abyssinoflavanone VI is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, are being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions: Abyssinoflavanone VI undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of Abyssinoflavanone VI, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Abyssinoflavanone VI involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/AKT pathway.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Key Substituents

Abyssinoflavanone VI belongs to the C-prenylated flavonoid class. Its structural analogs include Sanggenol O, Kanzonol E, and other abyssinoflavanones (IV, V, VII). A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of Abyssinoflavanone VI with Analogous Flavonoids

Functional Divergence Driven by Structural Variations

Hydroxyl Group Positioning: The 5-OH group in abyssinoflavanone VI and Sanggenol O enables hydrogen bonding with Arg298 in SARS-CoV-2 Mpro, a critical interaction absent in Kanzonol E . The 7-OH group in abyssinoflavanone VI forms three hydrogen bonds (Met6, Ser113, Gln127), enhancing its binding affinity compared to Sanggenol O and Kanzonol E, which form fewer interactions .

Prenylation and Ring Modifications: The DMP ring in abyssinoflavanone VI contributes to its π-π stacking with Phe8, a feature shared with Sanggenol O but absent in non-prenylated flavonoids like genistein . Derivatives like 2',3'-dihydroxylupinifolin and derriflavanone exhibit cytotoxicity due to isoprenyl or oxetane substituents, which are absent in abyssinoflavanone VI .

Antimicrobial Specificity: Abyssinoflavanone VI shows activity against S. aureus and P. coli or Salmonella spp., unlike erylatissin flavonoids from Erythrina latissima, which broadly target Gram-positive and Gram-negative bacteria . Abyssinoflavanone VII, found in propolis, shares bactericidal effects against S.

Research Implications and Gaps

- Antiviral Potential: Abyssinoflavanone VI’s dual interactions (π-π stacking and hydrogen bonding) position it as a promising scaffold for anti-SARS-CoV-2 drug design .

- Structure-Activity Relationships (SAR): The absence of cytotoxicity data for abyssinoflavanone VI limits its therapeutic evaluation compared to cytotoxic analogs like 2',3'-dihydroxylupinifolin .

- Synthetic Accessibility : Derivatives with modified prenylation (e.g., oxetane rings) could enhance bioactivity but require further exploration .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating abyssinoflavanone VI from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, UV-Vis) and chromatographic retention indices. Ensure reproducibility by cross-referencing spectral data with published libraries and adhering to protocols outlined in phytochemical isolation studies .

Q. How can researchers establish the structural elucidation of abyssinoflavanone VI using spectroscopic data?

- Methodological Answer : Combine 1D/2D NMR (e.g., H, C, HSQC, HMBC) to map carbon-proton correlations and confirm the flavanone backbone. Mass spectrometry (HRMS) confirms molecular weight. Compare results with structurally similar flavanones (e.g., naringenin derivatives) to resolve ambiguities in stereochemistry or substituent positioning .

Q. What in vitro assays are most suitable for preliminary evaluation of abyssinoflavanone VI’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., ascorbic acid for antioxidants). Ensure assays are conducted at physiologically relevant concentrations (1–100 µM) and validate results with dose-response curves. Replicate experiments across multiple cell lines to assess specificity .

Advanced Research Questions

Q. How can contradictory data on abyssinoflavanone VI’s pharmacological efficacy (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?

- Methodological Answer : Conduct systematic reviews of existing studies to identify variables such as cell type, concentration, or incubation time. Perform comparative dose-response experiments under standardized conditions. Use transcriptomic or proteomic profiling to map signaling pathways and identify context-dependent mechanisms .

Q. What strategies optimize the synthetic route for abyssinoflavanone VI to improve yield and scalability?

- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates (e.g., chalcone precursors). Test catalytic systems (e.g., Lewis acids for cyclization) and solvent polarity effects. Use design-of-experiment (DoE) frameworks to optimize reaction parameters (temperature, pH) and characterize intermediates via TLC/MS .

Q. How can computational modeling predict abyssinoflavanone VI’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to simulate binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability. Cross-reference results with mutagenesis studies to confirm critical binding residues .

Q. What experimental designs address the limited bioavailability of abyssinoflavanone VI in preclinical studies?

- Methodological Answer : Develop nanoformulations (liposomes, polymeric nanoparticles) to enhance solubility. Use pharmacokinetic studies (LC-MS/MS for plasma concentration) to assess absorption and half-life. Compare oral vs. intravenous administration in animal models to identify metabolic bottlenecks .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze dose-dependent effects of abyssinoflavanone VI in heterogeneous datasets?

- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response) to calculate EC values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Address heterogeneity by stratifying data based on variables like cell viability thresholds or assay methodologies .

Q. What frameworks validate the ecological relevance of abyssinoflavanone VI’s bioactivity in field studies?

- Methodological Answer : Design field trials with controlled variables (soil pH, light exposure) to replicate natural conditions. Use metabolomic profiling to compare compound levels in wild vs. cultivated sources. Corrogate findings with ecological niche modeling to assess environmental drivers of biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.